NIR-2 dye

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

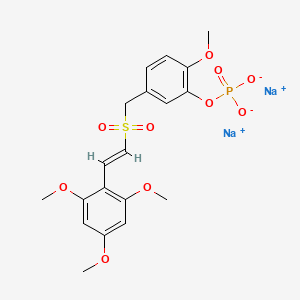

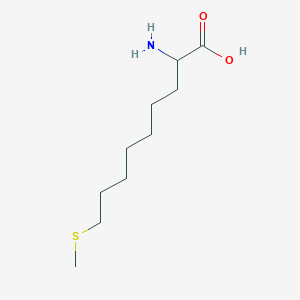

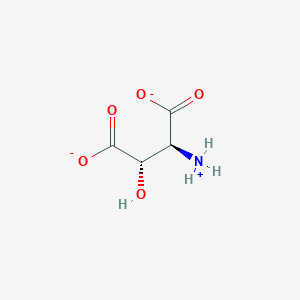

NIR-2 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a NIR-2(2-).

Scientific Research Applications

Bioimaging Applications

- Deep Tissue Imaging : NIR-2 dyes enable deep photon penetration in tissue, minimizing photo-damage and reducing background auto-fluorescence. This property is crucial for detailed in vivo biological processes investigation (Guo et al., 2014).

- Cancer Imaging and Surgery : NIR-2 dyes are effective for early diagnosis of cancer and facilitate highly sensitive tumor surgery. They offer superior contrast and real-time imaging capabilities, crucial for detecting and excising tumors (Zhu et al., 2019).

- Clinical Translation Potential : The repurposing of NIR cyanine dyes demonstrates potential for NIR-2 imaging in clinical applications. These dyes exhibit bright emission in NIR-2 region and have qualities like high quantum yield and rapid excretion, making them suitable for clinical theranostic applications (Zhu et al., 2018).

Diagnostic and Therapeutic Applications

- Photothermal and Photodynamic Therapies : NIR dyes are being explored for tumor-specific imaging and therapies. They are effective in photothermal therapy due to their ability to generate heat when exposed to specific wavelengths, targeting cancer cells (Yuan et al., 2013).

- Nanoparticle-Enhanced Imaging : The development of nanoparticles doped with NIR dyes has opened new avenues for ultra-deep in vivo two-photon microscopy. This method improves the resolution and penetration depth for biological imaging, especially in dense tissues (Alifu et al., 2017).

Molecular and Chemical Research

- Molecular Engineering for Imaging : Squaraine dyes with NIR-II emission have been developed through molecular engineering. These dyes, due to their enhanced NIR-II imaging performance, are promising for applications in angiography and tumor imaging (Yao et al., 2020).

- Development of Fluorescent Probes : The synthesis of novel NIR dyes with specific chemical properties has led to the development of more effective fluorescent probes for bioimaging. These probes are crucial for tracking and visualizing biological processes in living organisms (Chen et al., 2017).

Properties

Molecular Formula |

C36H38K2N2O11S3 |

|---|---|

Molecular Weight |

849.1 g/mol |

IUPAC Name |

dipotassium;(2Z)-2-[(2E,4E)-5-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C36H40N2O11S3.2K/c1-6-37-29-17-15-25-26(21-24(51(44,45)46)22-30(25)52(47,48)49)33(29)36(4,5)32(37)13-9-7-8-12-31-35(2,3)27-20-23(34(39)40)14-16-28(27)38(31)18-10-11-19-50(41,42)43;;/h7-9,12-17,20-22H,6,10-11,18-19H2,1-5H3,(H3-,39,40,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 |

InChI Key |

AUQMGYLQQPSCNH-UHFFFAOYSA-L |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+] |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)

![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)

![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)

![2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263035.png)